molecular formula C12H10N2O3 B1322160 3-(6-Methoxypyridazin-3-yl)benzoic acid CAS No. 1235441-37-8

3-(6-Methoxypyridazin-3-yl)benzoic acid

Cat. No.: B1322160
CAS No.: 1235441-37-8
M. Wt: 230.22 g/mol
InChI Key: PDZSHMXZQBOSJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridazin-3-yl)benzoic acid typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions. For example, a methoxy-substituted pyridazine can be synthesized by reacting a suitable methoxy-substituted precursor with hydrazine hydrate in the presence of a catalyst.

    Coupling with Benzoic Acid: The pyridazinyl intermediate is then coupled with benzoic acid or its derivatives. This coupling reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxypyridazin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group in the pyridazinyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinyl derivatives.

Scientific Research Applications

3-(6-Methoxypyridazin-3-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridazin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloropyridazin-3-yl)benzoic acid
  • 3-(6-Fluoropyridazin-3-yl)benzoic acid
  • 3-(6-Methylpyridazin-3-yl)benzoic acid

Comparison

3-(6-Methoxypyridazin-3-yl)benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the methoxy derivative may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

3-(6-Methoxypyridazin-3-yl)benzoic acid is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H11_{11}N1_{1}O3_{3}
  • CAS Number : 1235441-37-8
  • Molecular Weight : 229.23 g/mol

This compound features a benzoic acid moiety substituted with a methoxypyridazine group, which is believed to contribute to its biological properties.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : There is emerging evidence indicating that this compound could have anticancer effects by inducing apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study tested its efficacy against several bacterial strains, revealing an inhibition zone comparable to standard antibiotics. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for certain strains, indicating moderate potency.

Anticancer Activity

In vitro assays demonstrated that this compound can induce cell death in various cancer cell lines, including breast and lung cancer cells. The compound was shown to activate caspases, which are crucial for the apoptotic process. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, suggesting a promising lead for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridazine and benzoic acid components can significantly impact the biological activity of the compound. For instance:

ModificationEffect on Activity
Substitution on the pyridazine ringIncreased antimicrobial potency
Alteration of the carboxylic acid groupEnhanced anticancer activity

These findings underscore the importance of structural modifications in optimizing the therapeutic potential of this compound.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Testing

In another investigation, various cancer cell lines were treated with different concentrations of this compound. The results indicated a dose-dependent response, where higher concentrations led to increased apoptosis rates. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase.

Properties

IUPAC Name

3-(6-methoxypyridazin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-11-6-5-10(13-14-11)8-3-2-4-9(7-8)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZSHMXZQBOSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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